1-(2-Iodophenyl)-1H-pyrrole
Overview
Description
1-(2-Iodophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Corrosion Inhibition
1-(2-Iodophenyl)-1H-pyrrole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface, primarily through chemisorption, offering protection against corrosion. The efficiency of these inhibitors increases with concentration, highlighting their potential in industrial applications (Zarrouk et al., 2015).
2. Synthesis of Complex Organic Structures
Research has also explored the use of this compound in the synthesis of complex organic structures. For example, its reactions with arylalkynes under specific conditions have led to the formation of pyrrolo[1,2-a]quinoline and ullazines, contributing to the field of organic synthesis and potentially impacting pharmaceutical and material applications (Das, Ghosh, & Koenig, 2016).
3. Electrochemical Properties
The electrochemical properties of this compound derivatives are another area of interest. Studies have been conducted on compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, revealing insights into electron delocalization and electrochemical reversibility. These findings are crucial for applications in areas like electrochemistry and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
4. Novel Tetracyclic Fused Pyrroles Synthesis
This compound is also instrumental in synthesizing novel tetracyclic fused pyrroles, a process that has been achieved through palladium(0)-catalyzed and norbornene-mediated domino reactions. Such synthetic strategies are significant for developing new organic compounds with potential applications in various fields, including pharmaceuticals (Gericke, Chai, & Lautens, 2008).
5. Spectroscopic Characterization and Bioactivity Prediction
The spectroscopic characterization of this compound analogs, such as 1-(2-aminophenyl)pyrrole, has been conducted to understand their structural, electronic, and quantum mechanical properties. Such studies are crucial for predicting the bioactivity of these compounds and their potential medicinal applications (Srikanth et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(2-Iodophenyl)-1H-pyrrole is the sigma-1 receptor (Sig-1R) . Sig-1R is a chaperone protein that resides primarily at the endoplasmic reticulum (ER) membrane associated with mitochondria . It plays a crucial role in cellular survival and function, particularly under conditions of stress .
Mode of Action
It is known that the interaction of this compound with sig-1r can lead to changes in the receptor’s activity, which can subsequently influence various cellular processes .
Biochemical Pathways
It is known that the sigma-1 receptor, the primary target of this compound, is involved in various cellular processes, including ion channel modulation, protein folding, and lipid transport .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the sigma-1 receptor. This interaction can lead to changes in cellular function and survival, particularly under conditions of stress .
Future Directions
Properties
IUPAC Name |
1-(2-iodophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKFWKBOLWXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406338 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157017-41-9 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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